2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC16226583
Molecular Formula: C10H10F3NO
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO |
|---|---|
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C10H10F3NO/c1-14(2)9-5-3-4-8(7(9)6-15)10(11,12)13/h3-6H,1-2H3 |
| Standard InChI Key | ORUKJRIDLMVJOH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=CC(=C1C=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde belongs to the benzaldehyde family, featuring a planar aromatic ring with electron-withdrawing (-CF₃) and electron-donating (-N(CH₃)₂) groups. The IUPAC name is 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde, and its canonical SMILES string is CN(C)C₁=CC=CC(=C₁C=O)C(F)(F)F. The trifluoromethyl group enhances electrophilicity at the aldehyde position, while the dimethylamino group contributes to solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO |
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 2-(Dimethylamino)-6-(trifluoromethyl)benzaldehyde |
| CAS Number | 1289105-10-7 |
| SMILES | CN(C)C₁=CC=CC(=C₁C=O)C(F)(F)F |
| InChI Key | ORUKJRIDLMVJOH-UHFFFAOYSA-N |
Synthesis and Preparation
Friedel-Crafts Acylation
Initial functionalization of the benzene ring may involve Friedel-Crafts acylation to introduce an acetyl group at the desired position. Subsequent nitration or halogenation could introduce the trifluoromethyl group, though direct trifluoromethylation via Umemoto or Ruppert-Prakash reagents might offer a more efficient route .
Reductive Amination
Physicochemical Properties
Thermal Properties
Though specific melting and boiling points are unreported, analogous trifluoromethylbenzaldehydes exhibit boiling points near 345°C . The compound’s thermal stability is likely moderate, with decomposition occurring above 200°C due to cleavage of the aldehyde group.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s aldehyde group serves as a reactive handle for forming Schiff bases, which are pivotal in synthesizing bioactive molecules. For example, N,N′-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide), a CB₂ inverse agonist, shares structural motifs with 2-(dimethylamino)-6-(trifluoromethyl)benzaldehyde, suggesting potential in cannabinoid receptor targeting .
Agrochemical Development
Trifluoromethyl groups are prevalent in herbicides and insecticides due to their metabolic stability. This compound could act as a precursor to sulfonamide or urea derivatives with pesticidal activity, as seen in patent CN102020647A, which describes trifluoromethyl-containing benzsulfamides .
Materials Science
The electron-deficient aromatic system makes this compound a candidate for organic electronics. Its derivatives could function as ligands in metal-organic frameworks (MOFs) or as monomers in conductive polymers .
Comparative Analysis with Analogues
2-(Trifluoromethyl)benzaldehyde
Removing the dimethylamino group yields 2-(trifluoromethyl)benzaldehyde, a simpler analogue used in Wittig-Horner reactions . The absence of the -N(CH₃)₂ group reduces solubility in polar solvents but enhances electrophilicity at the aldehyde position.
4-(Dimethylamino)benzaldehyde
This positional isomer lacks the -CF₃ group, rendering it less electron-deficient. It is widely used in dye synthesis, highlighting how substituent placement alters application potential .
Future Directions
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